molecular formula C10H14O2 B6273674 methyl 1-ethynylcyclohexane-1-carboxylate CAS No. 83188-26-5

methyl 1-ethynylcyclohexane-1-carboxylate

Cat. No.: B6273674
CAS No.: 83188-26-5
M. Wt: 166.2
InChI Key:
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Description

Methyl 1-ethynylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexane, featuring an ethynyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (e.g., Br2, Cl2), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Methyl 1-ethylcyclohexane-1-carboxylate

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

Methyl 1-ethynylcyclohexane-1-carboxylate has several applications in scientific research:

  • Organic Synthesis: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Materials Science: : The compound is used in the synthesis of polymers and advanced materials, where its unique structural features contribute to desirable properties such as rigidity and thermal stability.

  • Biological Studies: : Researchers use this compound to study enzyme interactions and metabolic pathways, as its structural analogs can mimic natural substrates.

  • Medicinal Chemistry: : It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which methyl 1-ethynylcyclohexane-1-carboxylate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-ethylcyclohexane-1-carboxylate
  • Methyl 1-propynylcyclohexane-1-carboxylate
  • Methyl 1-butynylcyclohexane-1-carboxylate

Uniqueness

Methyl 1-ethynylcyclohexane-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties. Compared to its analogs, it offers a balance of rigidity and flexibility, making it suitable for diverse applications in synthesis and materials science.

Properties

CAS No.

83188-26-5

Molecular Formula

C10H14O2

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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